(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
CAS No.:
Cat. No.: VC13431680
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl3N2 |
|---|---|
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H |
| Standard InChI Key | KQWWFWXAAYJBPF-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound consists of a pyrrolidine ring (a five-membered amine heterocycle) linked to a 2,4-dichlorobenzyl group via a methylene bridge. The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies . Key structural features include:
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Pyrrolidine ring: Provides conformational rigidity and hydrogen-bonding capabilities.
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2,4-Dichlorobenzyl group: Enhances electron-withdrawing effects and lipophilicity.
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Hydrochloride counterion: Stabilizes the amine group, ensuring salt formation and solubility .
Table 1: Molecular Properties
Spectroscopic Characterization
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NMR: The -NMR spectrum reveals peaks for pyrrolidine protons (δ 1.6–2.1 ppm), benzylic methylene (δ 3.4–3.7 ppm), and aromatic protons (δ 7.2–7.5 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 295.6, consistent with the molecular weight .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step process:
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Pyrrolidine Precursor Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
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Benzylation: Reaction of pyrrolidine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) via nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine Formation | NaBH, MeOH, 0°C | 75–85% |
| Benzylation | 2,4-Dichlorobenzyl chloride, NaOH, DCM | 60–70% |
| Salt Formation | HCl (g), EtO | >90% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Critical parameters include:
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Temperature control (±2°C) during benzylation to minimize side reactions.
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Use of immobilized catalysts (e.g., Pd/C) for efficient purification .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes at 210–215°C without melting .
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pH Sensitivity: Stable in acidic conditions (pH 2–5) but hydrolyzes in alkaline environments.
Table 3: Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.2 | HPLC |
| pKa (Amine) | 9.1 | Potentiometric |
| Aqueous Solubility | 12 mg/mL (25°C) | Shake-flask |
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies suggest moderate inhibition of acetylcholinesterase (AChE) with an IC of 8.8 μM, comparable to analogs like 9e in pyrimidine-based inhibitors . The dichlorobenzyl group likely interacts with hydrophobic pockets in the enzyme’s active site.
Receptor Binding
Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine D receptors, with binding energies of −9.2 and −8.7 kcal/mol, respectively .
Pharmaceutical Applications
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:
Antimicrobial Research
Preliminary assays show bacteriostatic activity against Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption.
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Chlorine Positions | AChE IC (μM) | LogP |
|---|---|---|---|
| (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine HCl | 2,4 | 8.8 | 2.8 |
| (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine HCl | 2,5 | 12.4 | 3.1 |
| (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl | 3,4 | 6.2 | 2.5 |
The 2,4-dichloro substitution balances lipophilicity and steric effects, optimizing receptor binding .
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